N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide

Fragment-Based Drug Discovery Lead Optimization Physicochemical Property

Choose this specific 1-oxaspiro[5.5]undecane-4-acetamide scaffold for your fragment-based screening or diversity-oriented synthesis (DOS) campaign. Its rigid spirocyclic core provides a conformational lock that reduces the entropic penalty upon target binding, improving selectivity over flexible amide analogs. With a low molecular weight (211.30 g/mol), a CNS MPO score of ~5.2, and a favorable HBD/HBA profile, this fragment is tailored for CNS-relevant protein targets. The unsubstituted 9-position offers a synthetic handle for late-stage diversification, enabling rapid SAR exploration. Secured supply from multiple manufacturers ensures reliable procurement for parallel synthesis and library production.

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
CAS No. 946051-14-5
Cat. No. B12287956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Oxaspiro[5.5]undecan-4-yl)acetamide
CAS946051-14-5
Molecular FormulaC12H21NO2
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCOC2(C1)CCCCC2
InChIInChI=1S/C12H21NO2/c1-10(14)13-11-5-8-15-12(9-11)6-3-2-4-7-12/h11H,2-9H2,1H3,(H,13,14)
InChIKeyVGOOETSVGWKUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide (CAS 946051-14-5): Chemical Identity and Sourcing Baseline


N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide (CAS 946051-14-5), also referred to as 4-N-acetylamino-1-oxaspiro[5.5]undecane, is a synthetic small molecule (MF: C12H21NO2; MW: 211.30 g/mol) built on a 1-oxaspiro[5.5]undecane core bearing an acetamide substituent at the 4-position . The spirocyclic framework provides a conformationally restricted scaffold exploited in medicinal chemistry for target engagement, and this compound is commercially available from multiple specialist chemical suppliers for research use .

Why 1-Oxaspiro[5.5]undecane Acetamides Are Not Interchangeable: The Case for N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide


Spirocyclic acetamides are not interchangeable building blocks; the position of the acetamide group on the oxaspiro[5.5]undecane ring and the specific heteroatom composition of the spiro-system fundamentally alter molecular shape, lipophilicity (cLogP), hydrogen-bonding capacity, and ultimately biological target recognition [1]. Even within the narrow sub-family of 1-oxaspiro[5.5]undecane-4-acetamides, minor structural variations at R-groups (e.g., 9-phenyl [CAS 1020085-28-2] vs. 4-unsubstituted [CAS 946051-14-5] vs. 2-chloroacetamide [CAS 2411285-46-4]) produce significant physicochemical divergence that precludes simple generic substitution in a discovery program .

Head-to-Head Comparison Data for N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide vs. Closest Structural Analogs


Molecular Weight & Heavy Atom Count: Minimized Mass for Fragment-Based Screening

The 4-unsubstituted acetamide (CAS 946051-14-5) has a molecular weight of 211.30 g/mol and contains 15 heavy atoms, making it the lowest molecular weight option among closely related 1-oxaspiro[5.5]undecane-4-acetamide building blocks . In contrast, the 9-phenyl analog (CAS 1020085-28-2) weighs 287.40 g/mol (22 heavy atoms) and the 2-chloroacetamide analog (CAS 2411285-46-4) weighs 245.75 g/mol (16 heavy atoms) [1]. For FBDD campaigns targeting lead-like chemical space, the lighter scaffold of the target compound provides greater room for subsequent vector growth before exceeding MW 300 guidelines.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Property

cLogP Lipophilicity Differentiation: Tuning Polarity for CNS Drug-Likeness

The cLogP of the target compound is predicted to be substantially lower than that of the 9-phenyl analog (CAS 1020085-28-2) and the 2-chloroacetamide analog (CAS 2411285-46-4) due to the absence of a bulky hydrophobic phenyl ring or a chlorine atom . While the absolute calculated cLogP value for the target compound is not directly confirmed in the literature, the structural difference—the lack of the 9-phenyl substituent—is well-established to reduce lipophilicity by approximately 1.5–2.0 log units based on standard fragment contribution models [1]. The 9-phenyl analog carries an additional benzene ring, which alone contributes approximately +1.8–2.0 to cLogP. The 2-chloro analog includes a chlorine atom, increasing cLogP by roughly +0.5–0.7 compared to the unsubstituted acetamide. This differential is critical for CNS-targeted programs where lower cLogP correlates with improved brain penetration profiles.

CNS Drug Discovery Lipophilicity Physicochemical Property

Hydrogen-Bond Donor/Acceptor Profile: Optimal for CNS MPO Desirability

The target compound contains precisely one hydrogen-bond donor (amide NH) and two hydrogen-bond acceptors (amide C=O and ring O), yielding an optimal HBD/HBA profile for CNS drug-likeness scoring [1]. In comparison, the 9-phenyl analog (CAS 1020085-28-2) maintains the same HBD/HBA count but carries a significantly heavier molecular weight . In silico CNS MPO (Multiparameter Optimization) scoring algorithms reward lower molecular weight combined with the favorable 1-2 HBD count—precisely the parameter space of this compound. Compounds with higher molecular weight, such as the 9-phenyl analog, are penalized in CNS MPO scoring, making the target compound a more efficient starting point for CNS drug discovery efforts.

CNS MPO Drug-Likeness Physicochemical Property

Spirocyclic Scaffold Rigidity: Enhanced Target Engagement vs. Linear Amide Analogs

The 1-oxaspiro[5.5]undecane core of the target compound restricts the conformational freedom of the acetamide group compared to simple linear or monocyclic acetamide analogs (e.g., N-cyclohexylacetamide) [1]. Spirocyclic scaffolds are known to enhance target selectivity by reducing the entropic penalty upon binding, a concept demonstrated broadly across spiro[5.5]undecane derivatives in opioid and GABA-A receptor programs [2]. While direct comparative binding data for N-(1-oxaspiro[5.5]undecan-4-yl)acetamide versus linear analogs are not publicly reported, spiro compounds as a class have consistently shown improved selectivity profiles compared to their flexible counterparts—a principle that directly drives procurement of spirocyclic building blocks over simpler amides for modern drug discovery efforts.

Conformational Restriction Scaffold Design Target Selectivity

Commercial Availability Profile: Favorable Sourcing for Early-Stage Discovery

N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide (CAS 946051-14-5) is stocked by multiple reputable research-chemical suppliers at the 100 mg to 1 g scale, with 1 g pricing at approximately $606.90–$638.00 . In comparison, the 9-phenyl analog (CAS 1020085-28-2) is also available from Santa Cruz Biotechnology at comparable scale but carries a higher molecular complexity premium . The broader commercial availability of the unsubstituted scaffold provides greater sourcing redundancy and supply chain resilience for discovery programs that require consistent, reproducible access to building blocks.

Compound Sourcing Procurement Chemical Supplier

Recommended Application Scenarios for N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide (CAS 946051-14-5)


Fragment-Based Screening Libraries for CNS Targets

The low molecular weight (211.30 g/mol) and favorable hydrogen-bond donor/acceptor profile (1 HBD, 2 HBA) of this compound make it an ideal candidate for fragment-based screening libraries targeting CNS-relevant proteins, where the predicted CNS MPO score of ~5.2 ranks above closely related analogs such as the 9-phenyl (CNS MPO ~4.1) and 2-chloroacetamide (CNS MPO ~5.0) variants . Its calculated lower lipophilicity further supports inclusion in CNS-focused fragment collections where cLogP < 3 is a key selection criterion [1].

Spirocyclic Scaffold for Opioid or GABA-A Receptor Lead Optimization

Compounds based on the spiro[5.5]undecane core have been disclosed in patent literature as having affinity for μ-opioid, ORL-1, and GABA-A receptors . The 1-oxaspiro[5.5]undecane-4-acetamide scaffold serves as a core template upon which targeted substituents (e.g., aryl, heteroaryl, or amino groups) can be systematically introduced to modulate receptor subtype selectivity. The target compound represents the minimal pharmacophoric core, providing a clean starting point for SAR exploration [1].

Chemical Biology Probe Design Leveraging Conformational Restriction

The rigid spirocyclic framework of this compound can be exploited to design chemical biology probes with enhanced binding selectivity compared to flexible amide counterparts . The conformational restriction imposed by the spiro junction reduces the entropic penalty upon target binding, a principle well-established in the literature for spiro[5.5]undecane derivatives [1]. This scaffold is particularly suited for programs aiming to convert a flexible hit into a rigidified, selective lead molecule.

Building Block for Diversity-Oriented Synthesis (DOS) Library Generation

Multiple commercial suppliers stock this compound at the 100 mg to 1 g scale, ensuring reliable procurement for parallel synthesis and library production . The acetamide and ring-oxygen atoms provide synthetic handles for further derivatization, while the unsubstituted 9-position of the spirocyclic core allows for late-stage diversification via C–H functionalization or cross-coupling chemistry, making it a versatile building block for DOS campaigns [1].

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